3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Overview
Description
“3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole” is a synthetic compound with the molecular formula C8H10F6N2 . It has an average mass of 248.169 Da and a monoisotopic mass of 248.074814 Da .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “this compound”, often involves the use of organocatalysis . For instance, Azizi et al. reported a novel two-component strategy that affords N-substituted pyrroles from the reaction of hexane-2,5-dione with several aromatic amines in water by introducing squaric acid as an organocatalyst .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrrole ring system, which is a five-membered aromatic heterocycle . The aromaticity of pyrrole is explained by the Hückel 4n + 2 rule, which states that a planar, cyclic, and fully conjugated molecule is aromatic if it contains 4n + 2 π electrons .Chemical Reactions Analysis
Pyrrole derivatives, including “this compound”, are known for their diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Scientific Research Applications
1. Synthesis and Characterization of Novel Dyes and Fluorescent Polymers
Research has explored the synthesis of novel dyes and fluorescent polymers using derivatives similar to 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole. For instance, studies have synthesized 8-heteroatom-substituted dyes and highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, showcasing their significant fluorescence and potential applications in organic electronics (Goud, Tutar, & Biellmann, 2006); (Zhang & Tieke, 2008).
2. Development of Conducting Polymers
The compound has been instrumental in the development of conducting polymers. One study focused on polymers derived from pyrrole, which exhibited low oxidation potentials and stability in their electrically conducting form. These properties are crucial for various electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
3. Involvement in Organometallic Chemistry
The structural properties of this compound derivatives have been studied in the context of organometallic chemistry. They have been used to synthesize mononuclear complexes with Rhodium(I) and Nickel(II), providing insights into their potential use in catalysis and material science (Rivers & Jones, 2014).
4. Application in Polymer Solar Cells
The derivative's role in enhancing the efficiency of polymer solar cells has been explored. A study utilized a conjugated polyelectrolyte derived from pyrrolo[3,4-c]pyrrole-1,4-dione for applications as an electron transport layer in polymer solar cells, indicating its significance in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
5. Exploration in NMR Spectroscopy
The compound has been used to demonstrate magnetic nonequivalence in proton NMR experiments, providing a valuable tool for understanding molecular structures and dynamics (Welch, 1997).
Mechanism of Action
Target of Action
Pyrrole derivatives are known to have considerable relevance as a pharmaceutical framework for many biologically necessary medications .
Mode of Action
Pyrrole derivatives are synthesized through several multicomponent reactions (mcrs) aiming to create novel pyrrole derivatives .
Biochemical Pathways
Pyrrole is an essential chemical that serves as the building blocks for numerous biomolecules .
Result of Action
Pyrrole derivatives are known to have considerable relevance in the pharmaceutical industry, indicating their potential to induce significant biological effects .
properties
IUPAC Name |
3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCZSLMKIQFPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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